2-Amino-4-tert-butylamino-6-methoxy-1,3,5-triazine
Overview
Description
2-Amino-4-tert-butylamino-6-methoxy-1,3,5-triazine is a heterocyclic compound belonging to the triazine family. This compound is known for its applications in various fields, including agriculture and pharmaceuticals. It is a derivative of triazine, characterized by the presence of amino, tert-butylamino, and methoxy groups attached to the triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-tert-butylamino-6-methoxy-1,3,5-triazine typically involves the reaction of cyanuric chloride with tert-butylamine and methanol under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amino and methoxy groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically heated and stirred to facilitate the substitution reactions, followed by purification steps such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-tert-butylamino-6-methoxy-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or hydrides.
Substitution: Nucleophilic substitution reactions are common, where the amino or methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like sodium methoxide or other nucleophiles under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazines.
Scientific Research Applications
2-Amino-4-tert-butylamino-6-methoxy-1,3,5-triazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of herbicides and pesticides due to its effectiveness in controlling unwanted vegetation.
Mechanism of Action
The mechanism of action of 2-Amino-4-tert-butylamino-6-methoxy-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Atrazine: Another triazine derivative used widely as a herbicide.
Simazine: Similar in structure and function to atrazine, used for weed control.
Terbumeton: A related compound with similar herbicidal properties.
Uniqueness: 2-Amino-4-tert-butylamino-6-methoxy-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butylamino and methoxy groups contribute to its stability and effectiveness in various applications, distinguishing it from other triazine derivatives.
Properties
IUPAC Name |
2-N-tert-butyl-6-methoxy-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5O/c1-8(2,3)13-6-10-5(9)11-7(12-6)14-4/h1-4H3,(H3,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYISQLUXXBNFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879248 | |
Record name | N-tert-Butyl-6-methoxy-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30125-64-5 | |
Record name | Desethylterbumeton | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030125645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-tert-Butyl-6-methoxy-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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